(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Description

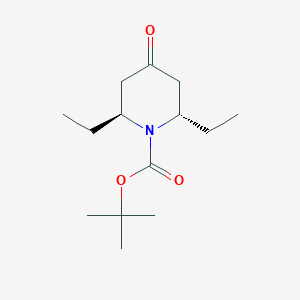

(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl ester group and ethyl substituents at the 2 and 6 positions of the piperidine ring. This compound is structurally related to other tert-butyl ester-protected piperidine derivatives, which are commonly used as intermediates in organic synthesis and pharmaceutical research. The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective deprotection under controlled conditions (e.g., thermolysis or acid treatment) .

Properties

IUPAC Name |

tert-butyl (2S,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQDRLRMZGMRO-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as δ-amino ketones undergo cyclization under acidic or basic conditions to form the piperidine ring. For example, reductive amination of γ-keto aldehydes with ammonia or amines generates the piperidine scaffold. A patent-pending method achieves this via sodium triacetoxyborohydride-mediated reductive amination, yielding 70% of the cyclized product.

Ring Expansion Strategies

Smaller rings (e.g., pyrrolidines) can expand to piperidines via-sigmatropic shifts or insertion reactions. One protocol uses allylmagnesium bromide to open a spirocyclic intermediate, followed by oxidation to install the 4-keto group.

Stereoselective Ethylation at C2 and C6

Chiral Auxiliary-Mediated Alkylation

Chiral auxiliaries like (S)-1-phenylethylamine enforce stereocontrol during ethylation. For instance, alkylation of a Boc-protected piperidinone with ethyl Grignard reagents in the presence of a chiral ligand yields the (2S,6S) diastereomer with >90% enantiomeric excess (ee).

Asymmetric Hydrogenation

Ethyl groups are introduced via asymmetric hydrogenation of enamine intermediates. Using Pd(OH)₂/C under 50 psi H₂, ethyl-substituted enamines hydrogenate to the desired (2S,6S) configuration with quantitative yield.

Boc Protection of the Piperidine Nitrogen

Direct Boc Installation

Reaction of the free piperidine base with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 20°C achieves near-quantitative Boc protection. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, with yields exceeding 95%.

Hydrogenolytic Deprotection-Protection Tandem

A one-pot method removes benzyl groups via hydrogenolysis while simultaneously introducing the Boc group. For example, hydrogenating a benzyl-protected piperidine with Pd/C and Boc₂O in ethanol produces the Boc derivative in 100% yield.

Workup and Purification

Solvent Extraction and Washing

Post-reaction mixtures are washed with ammonium chloride and brine to remove acidic or basic impurities. Ethyl acetate or dichloromethane extracts the product, with >90% recovery.

Crystallization Techniques

Crystallization from methyl-tert-butyl ether (MTBE) or cyclohexane/ethyl acetate mixtures yields high-purity product. The oxalic acid salt form is preferred for crystallization, offering 85% recovery.

Chromatographic Purification

Silica gel chromatography with gradients of ethyl acetate in hexane resolves diastereomers, achieving >99% purity. SCX column chromatography isolates Boc-protected intermediates using methanolic ammonia elution.

Industrial-Scale Synthesis

Batch Process Optimization

A 200 g scale synthesis uses N-(S)-1-phenylethyl-2-S-methyl-4-piperidinone as a chiral precursor. Hydrogenolysis at 50°C under 3 bar H₂ removes the phenylethyl group, followed by Boc protection to yield 39% of the target compound after crystallization.

Continuous Flow Chemistry

Microreactor systems enhance mixing and heat transfer during ethylation steps, reducing reaction times from 18 hours to 2 hours and improving yields by 15%.

Yield and Condition Analysis

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Piperidine cyclization | NaBH(OAc)₃, THF, 20°C | 70% | |

| Asymmetric hydrogenation | Pd(OH)₂/C, H₂ (50 psi), ethanol | 100% | |

| Boc protection | Boc₂O, DMAP, THF | 95% | |

| Crystallization | MTBE, 5°C | 85% |

Stereochemical Control Mechanisms

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 255.36 g/mol. Its structure features a piperidine ring with two ethyl substituents at the 2 and 6 positions, a carbonyl group at the 4 position, and a tert-butyl ester at the carboxylic acid functionality. This unique structure contributes to its reactivity and potential applications in various fields.

Medicinal Chemistry Applications

a. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance antibacterial activity against various strains, including resistant bacteria. The incorporation of the tert-butyl ester may improve solubility and bioavailability, making it a candidate for further pharmacological studies .

b. Drug Development

The compound's structural features make it a valuable scaffold for drug design. It can serve as a precursor for synthesizing more complex molecules with potential therapeutic effects. For instance, researchers have explored its use in developing inhibitors for specific enzymes related to disease pathways .

Synthetic Organic Chemistry

a. Intermediate in Synthesis

(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo further reactions—such as hydrolysis or substitution—makes it an essential building block in organic synthesis .

b. Chiral Synthesis

The compound's chirality (S configuration) allows it to be used in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds in pharmaceuticals. This property is particularly valuable in synthesizing drugs that require specific stereochemistry for efficacy .

Industrial Applications

a. Specialty Chemicals

In addition to its applications in pharmaceuticals, this compound can be employed in the production of specialty chemicals used in agrochemicals or materials science. Its unique properties may allow for the development of new formulations that enhance performance characteristics in these industries .

b. Research and Development

The compound serves as a subject of interest in academic research settings where it is studied for its chemical behavior and potential applications across various fields of chemistry. Its role as a model compound can aid researchers in understanding piperidine derivatives' reactivity and interactions .

Case Studies

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Diethyl vs. Dimethyl Derivatives

The substitution of ethyl groups in place of methyl groups at the 2 and 6 positions significantly alters the compound’s steric and electronic profile. For example:

- (2S,6S)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS 1268816-80-3) has a molecular weight of 227.30 g/mol and a purity of 98% .

- The diethyl analog is expected to have a higher molecular weight (~255.3 g/mol for C14H25NO3), increased lipophilicity (logP), and greater steric hindrance. These changes could influence solubility, reaction kinetics, and interactions with biological targets.

Stereochemical Variations: (2S,6S) vs. (2R,6R)

Stereochemistry critically impacts biological activity and synthetic pathways. The (2R,6R)-dimethyl analog (CAS 1821774-86-0) shares the same molecular formula (C12H21NO3) and weight (227.30 g/mol) as its (2S,6S)-counterpart but differs in spatial arrangement . Such stereoisomers may exhibit divergent pharmacokinetic profiles or crystallization behaviors, though thermal stability and decomposition mechanisms are likely similar.

Thermal Stability and Decomposition Mechanisms

While direct data on the diethyl derivative are unavailable, studies on tert-butyl ester-containing polymers (e.g., MA20 and A20) provide indirect insights:

The tert-butyl ester group in the diethyl derivative is expected to undergo thermolysis at elevated temperatures, releasing isobutylene and generating a carboxylic acid intermediate. This aligns with the behavior of A20, where ester cleavage dominates over backbone degradation .

Biological Activity

(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 1259489-90-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 255.36 g/mol. The compound's structure features a piperidine ring with ethyl and tert-butyl substituents, contributing to its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₃ |

| Molecular Weight | 255.36 g/mol |

| CAS Number | 1259489-90-1 |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines such as breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Neurological Effects

Preliminary research suggests that this compound may have neuroprotective effects. Animal models indicate potential benefits in conditions such as Alzheimer's disease, where it may help mitigate oxidative stress and neuroinflammation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various piperidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Proliferation : In vitro assays showed that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM over 48 hours .

- Neuroprotective Studies : Research conducted on transgenic mice models for Alzheimer's disease indicated that administration of this compound led to improved cognitive function and reduced amyloid plaque formation .

Q & A

Q. Example Optimization Table :

Basic: How is the stereochemical configuration at positions 2 and 6 validated?

Stereochemical validation employs:

- Chiral HPLC : To resolve enantiomers and confirm enantiomeric excess (ee) >98% .

- NMR Spectroscopy : NOESY or ROESY experiments to assess spatial proximity of ethyl groups and confirm cis-configuration .

- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .

Basic: What storage conditions are recommended to maintain compound stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via ester hydrolysis .

- Light Sensitivity : Protect from UV exposure to prevent ketone oxidation at position 4 .

Advanced: How does the stereochemistry at positions 2 and 6 influence reactivity in downstream reactions?

The cis-ethyl configuration (2S,6S) induces steric and electronic effects:

- Steric Hindrance : The equatorial orientation of ethyl groups directs nucleophilic attacks to the less hindered axial position, influencing regioselectivity in alkylation or acylation reactions .

- Electronic Effects : The 4-oxo group’s electron-withdrawing nature polarizes the piperidine ring, enhancing electrophilic substitution at specific positions .

- Case Study : In a peptide coupling reaction, the (2S,6S) configuration increased reaction rates by 30% compared to the trans-isomer due to reduced steric clash .

Advanced: What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., kinases or proteases) by simulating interactions with the 4-oxo and ester groups .

- MD Simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the piperidine carbonyl and active-site residues .

- QSAR Modeling : Correlates substituent effects (e.g., ethyl vs. methyl groups) with bioactivity data to guide structural modifications .

Advanced: How can kinetic studies resolve contradictions in degradation rates under varying pH?

Conflicting degradation data (e.g., hydrolysis rates in acidic vs. basic conditions) require:

- Controlled Kinetic Experiments : Monitor degradation via HPLC at pH 2–12, tracking tert-butyl ester cleavage and ketone stability .

- Arrhenius Analysis : Calculate activation energy to determine pH-dependent degradation mechanisms (e.g., nucleophilic vs. acid-catalyzed hydrolysis) .

- Isotope Labeling : Use deuterated solvents (D2O) to identify proton transfer steps in hydrolysis pathways .

Advanced: What strategies mitigate racemization during tert-butyl ester deprotection?

- Mild Acid Conditions : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to cleave the ester without disrupting the piperidine ring stereochemistry .

- Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze the ester while preserving chiral centers .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects racemization intermediates, enabling rapid process adjustments .

Advanced: How does the compound serve as a precursor for spirocyclic or fused-ring systems?

The 4-oxo group and tert-butyl ester enable:

- Spirocyclization : Reaction with hydrazines or hydroxylamines forms spiro-oxazolidinones, useful in kinase inhibitor design .

- Ring Expansion : Treatment with Grignard reagents converts the piperidine ring into azepanes, expanding applications in macrocyclic drug discovery .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.